6-(Azepan-1-yl)-5-methylnicotinaldehyde
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Overview
Description
6-(Azepan-1-yl)-5-methylnicotinaldehyde is a chemical compound that belongs to the class of heterocyclic compounds It features a nicotinaldehyde core with an azepane ring and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azepan-1-yl)-5-methylnicotinaldehyde typically involves the reaction of nicotinaldehyde derivatives with azepane under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the azepane, followed by nucleophilic addition to the nicotinaldehyde derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(Azepan-1-yl)-5-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The azepane ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-(Azepan-1-yl)-5-methylnicotinic acid.
Reduction: 6-(Azepan-1-yl)-5-methylnicotinol.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
6-(Azepan-1-yl)-5-methylnicotinaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Azepan-1-yl)-5-methylnicotinaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand that binds to receptors or enzymes, modulating their activity. The azepane ring and the aldehyde group play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction cascades or metabolic pathways, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
6-(Azepan-1-yl)pyridin-3-amine: Similar structure with a pyridine ring instead of a nicotinaldehyde core.
1-(2-(Azepan-1-yl)nicotinoyl)guanidine: Contains a guanidine group, offering different biological activities.
(2-Azepan-1-yl-2-phenylethyl)amine: Features a phenylethyl group, altering its chemical properties and applications.
Uniqueness
6-(Azepan-1-yl)-5-methylnicotinaldehyde is unique due to its specific combination of an azepane ring and a nicotinaldehyde core. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18N2O |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
6-(azepan-1-yl)-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H18N2O/c1-11-8-12(10-16)9-14-13(11)15-6-4-2-3-5-7-15/h8-10H,2-7H2,1H3 |
InChI Key |
LGXOVKZYCBEWBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCCCC2)C=O |
Origin of Product |
United States |
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